molecular formula C17H12Cl2N2S B2504388 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine CAS No. 344282-11-7

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine

Cat. No.: B2504388
CAS No.: 344282-11-7
M. Wt: 347.26
InChI Key: JEQJNNYSJNQSDS-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine is a chemical compound with the molecular formula C17H12Cl2N2S It is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a sulfanyl group attached to a 3,4-dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-phenylpyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine

Uniqueness

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dichlorobenzyl and phenyl groups enhances its potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2S/c18-15-7-6-12(8-16(15)19)11-22-17-20-9-14(10-21-17)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQJNNYSJNQSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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